molecular formula C17H14FN3OS B2758335 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 478032-73-4

3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B2758335
CAS No.: 478032-73-4
M. Wt: 327.38
InChI Key: UARZRYIDZABYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound featuring a fused imidazo[2,1-b]quinazolinone core substituted with a (4-fluorophenyl)sulfanylmethyl group. This structure integrates a sulfur atom within the sulfanyl moiety and a fluorine atom on the phenyl ring, which may enhance its electronic and steric properties. The fluorine atom likely improves metabolic stability and bioavailability, as seen in related fluorinated pharmaceuticals .

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-11-5-7-13(8-6-11)23-10-12-9-19-17-20-15-4-2-1-3-14(15)16(22)21(12)17/h1-8,12H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARZRYIDZABYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a novel compound that belongs to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11FN4SC_{13}H_{11}FN_4S, with a molecular weight of approximately 270.32 g/mol. The compound features a unique structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC13H11FN4SC_{13}H_{11}FN_4S
Molecular Weight270.32 g/mol
LogP3.3476
Polar Surface Area93.005 Ų

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated effective inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Properties

Antioxidant activity is another critical aspect of quinazolinone derivatives. The presence of functional groups in the structure enhances the ability to scavenge free radicals. Studies employing various assays (e.g., DPPH and ABTS) have shown that compounds with similar structures possess notable antioxidant capabilities . This property is essential for mitigating oxidative stress-related diseases.

Anticancer Potential

The anticancer activity of quinazolinone derivatives has been extensively studied. For instance, a derivative with structural similarities to our compound exhibited significant cytotoxicity against human myelogenous leukemia K562 cells, with an IC50 value of 0.5 μM . The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Study on Antibacterial Activity

In a comparative study involving several quinazolinone derivatives, it was found that those containing sulfanyl groups exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts. The study highlighted the importance of substituent variations in optimizing biological efficacy .

Evaluation of Antioxidant Activity

A systematic evaluation of antioxidant properties using different methodologies revealed that compounds with hydroxyl substitutions showed superior antioxidant activity. This suggests that structural modifications can significantly influence the biological activity profile of quinazolinones .

Scientific Research Applications

Antitumor Activity

Research has shown that compounds similar to 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one exhibit antitumor properties. Studies indicate that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation. For instance, a study highlighted the compound's ability to target specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disrupting bacterial cell wall synthesis and function .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression and inflammatory responses. This dual action makes it a promising candidate for treating conditions like cancer and chronic inflammatory diseases .

Case Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry explored the structural modifications of imidazoquinazolines, including our compound of interest. The results indicated that specific substitutions on the quinazoline ring significantly enhanced antitumor activity against human cancer cell lines. The study concluded that further optimization could lead to more potent derivatives suitable for clinical trials .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial efficacy of various imidazoquinazoline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with a fluorophenyl group exhibited superior activity compared to their non-fluorinated counterparts, reinforcing the importance of this functional group in enhancing biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent(s) Key Properties
2-(1-Benzoyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ylidene)-1-phenyl-ethen-1-one (18) Benzoyl, phenylketone Exists as a single ZZ isomer in solid/solution phases; confirmed via X-ray.
1-Mesyl-5H-5-mesylmethylidene-2,3-dihydroimidazo[2,1-b]quinazoline (19) Mesyl (SO₂CH₃) Forms isomer mixtures (1:9 ratio); purified via methanol crystallization.
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one 4-Chlorophenyl, methyl Demonstrated µ-opioid receptor binding; comparable docking energy to morphine.
3-([(2,4-Dichlorophenyl)sulfanyl]methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one 2,4-Dichlorophenylsulfanylmethyl Higher molecular mass (378.28 g/mol); potential halogen-dependent bioactivity.
6-(4'-Fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole (SK&F 86002) 4-Fluorophenyl, pyridyl Metabolized via cytochrome P-450; sex-dependent metabolic rates in rats.
Isomerism and Stability

The target compound’s isomerism may resemble that of compound 18 , which exists solely as the ZZ isomer due to restricted rotation around the C=C bond . Quantum chemical calculations on similar derivatives (e.g., compound 17 ) reveal minimal energy differences (~1.1 kcal/mol) between EZ and ZZ isomers, with solvent polarity influencing isomer ratios (e.g., 1:1.1 in DMSO) . In contrast, mesyl-substituted derivatives (e.g., 19 ) form stable isomer mixtures, suggesting substituent-dependent conformational flexibility .

Physicochemical Properties
  • Dipole Moments : Polar substituents (e.g., benzoyl in 18 ) increase dipole moments (µ = 7.54 D for EZ isomers), favoring solubility in polar solvents .
  • Crystal Packing : Halogen substituents (Cl, F) in isostructural compounds (e.g., 4 and 5 ) induce nearly identical crystal lattices, suggesting predictable solid-state behavior for fluorinated derivatives .

Q & A

Q. What are the recommended synthetic routes for 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. A common approach is the cyclocondensation of isatoic anhydride with substituted amines or thiols under reflux conditions. For example, describes a similar quinazolinone synthesis using isatoic anhydride, aldehydes, and 1,3,4-thiadiazol-2-amine in the presence of p-TsOH as a catalyst, yielding derivatives in ~80% purity after recrystallization . To optimize yields:
  • Use anhydrous solvents (e.g., THF, ethanol) to minimize side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal timepoints.
  • Purify intermediates via column chromatography or recrystallization (e.g., ethanol/chloroform mixtures).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for confirming substituent positions and verifying the imidazoquinazolinone core. For example, resolved intramolecular hydrogen bonding in a quinazolinone derivative using 1^1H NMR .
  • X-ray Crystallography : Essential for confirming stereochemistry and intermolecular interactions. used X-ray diffraction to analyze the planar fused-ring system of a triazoloquinazoline derivative, revealing hydrogen-bonded helical chains .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound's derivatives for targeted biological activity?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., varying substituents on the fluorophenyl or sulfanyl groups). highlights the use of Mannich reactions to introduce diverse substituents in triazole derivatives .
  • Step 2 : Screen derivatives against target assays (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves (IC50_{50}/EC50_{50}) to quantify potency.
  • Step 3 : Employ computational modeling (e.g., molecular docking) to correlate structural features (e.g., electronic properties of the fluorophenyl group) with activity. For example, discusses oxadiazole-triazole hybrids interacting with biological targets via π-π stacking and hydrogen bonding .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Replicate Studies : Follow standardized protocols (e.g., ’s randomized block design with four replicates) to minimize variability .
  • Validate Assay Conditions : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and endpoint measurements (e.g., ATP-based viability assays).
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., forest plots) to identify outliers or confounding variables. emphasizes environmental factors (e.g., pH, temperature) that may alter compound stability and bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility or stability data for this compound?

  • Methodological Answer :
  • Solubility : Test in multiple solvents (e.g., DMSO, PBS, ethanol) under controlled temperatures. For example, notes solubility limitations in aqueous media, recommending pre-saturation studies .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. highlights the use of reflux conditions to assess thermal stability in synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.